molecular formula C8H11N5S2 B562024 3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]thio]propionitrile-13C3 CAS No. 1185040-73-6

3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]thio]propionitrile-13C3

Cat. No.: B562024
CAS No.: 1185040-73-6
M. Wt: 244.308
InChI Key: FSKYYRZENXOYAP-TTXLGWKISA-N
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Description

3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]thio]propionitrile-13C3 is a stable isotope-labeled compound used primarily in biochemical and proteomics research. It is characterized by its molecular formula 13C3 C5 H11 N5 S2 and a molecular weight of 244.3144 . This compound is notable for its incorporation of carbon-13 isotopes, which makes it particularly useful in various scientific studies involving metabolic pathways and molecular interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the correct formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to accommodate larger quantities. This often includes optimizing reaction conditions to increase yield and purity, as well as implementing robust purification techniques to isolate the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]thio]propionitrile-13C3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or thiols .

Scientific Research Applications

3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]thio]propionitrile-13C3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of 3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]thio]propionitrile-13C3 involves its incorporation into molecular structures where the carbon-13 isotopes can be tracked using various analytical techniques. This allows researchers to study the behavior and interactions of the compound within different systems. The molecular targets and pathways involved depend on the specific application and the biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]thio]propionitrile-13C3 include:

Uniqueness

The uniqueness of this compound lies in its stable isotope labeling, which provides a distinct advantage in tracing and studying molecular interactions and pathways. This makes it particularly valuable in research applications where precise tracking of carbon atoms is essential .

Properties

IUPAC Name

2-[4-(2-cyanoethylsulfanylmethyl)-(2,4-13C2)1,3-thiazol-2-yl](13C)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5S2/c9-2-1-3-14-4-6-5-15-8(12-6)13-7(10)11/h5H,1,3-4H2,(H4,10,11,12,13)/i6+1,7+1,8+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSKYYRZENXOYAP-TTXLGWKISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N=C(N)N)CSCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=[13C](N=[13C](S1)N=[13C](N)N)CSCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30661901
Record name N''-[4-{[(2-Cyanoethyl)sulfanyl]methyl}(2,4-~13~C_2_)-1,3-thiazol-2-yl](~13~C)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185040-73-6
Record name N''-[4-{[(2-Cyanoethyl)sulfanyl]methyl}(2,4-~13~C_2_)-1,3-thiazol-2-yl](~13~C)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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